molecular formula C23H28N2O3 B2812500 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide CAS No. 921810-36-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide

Cat. No.: B2812500
CAS No.: 921810-36-8
M. Wt: 380.488
InChI Key: FMBSEQCCSREFDJ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Benzimidazole Fused-1,4-Oxazepines: A series of benzimidazole-tethered oxazepine heterocyclic hybrids was synthesized. The molecular structures of these compounds, including those similar to the chemical , were analyzed using X-ray diffraction and DFT studies. These compounds show potential in nonlinear optical (NLO) applications due to their interesting electronic properties (Almansour et al., 2016).

Novel Polycyclic Systems

  • Polycyclic System Synthesis: Research has been conducted on the synthesis of new polycyclic systems containing fragments like 1,4-benzodiazepine and isoindolinone, highlighting the potential of complex heterocyclic systems in diverse scientific applications (Ukhin et al., 2011).

Antiproliferative Effects on Cancer Cells

  • Phenylpyrazolodiazepin-7-ones: Research into conformationally rigid analogs of aminopyrazole amide scaffolds, which include structures analogous to the specified chemical, revealed their antiproliferative activities against certain cancer cell lines, indicating potential in cancer research (Kim et al., 2011).

Photophysical Properties

  • Fused Oxazapolycyclic Skeletons: Studies on dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, related to the query compound, explored its photophysical properties. This nonplanar oxazapolyheterocycle exhibited strong blue emission in dichloromethane, suggesting applications in photophysical research (Petrovskii et al., 2017).

Serotonin Receptor Studies

  • Serotonin-3 (5-HT3) Receptor Antagonists: The synthesis of compounds similar to the specified chemical has contributed to the development of potent 5-HT3 receptor antagonists, demonstrating the chemical's relevance in neurotransmitter receptor research (Harada et al., 1995).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)13-25-19-10-9-18(12-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-6-7-16(3)11-17/h6-12,15H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSEQCCSREFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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